molecular formula C18H17N5O2 B11087597 6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-

6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-

Cat. No.: B11087597
M. Wt: 335.4 g/mol
InChI Key: AMJGUTLXCQTWKW-UHFFFAOYSA-N
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Description

    6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-: is a heterocyclic compound with a quinazolinone core. Its chemical structure consists of a quinazolinone ring fused with an aminoquinazoline moiety.

  • The compound’s systematic name reflects its substituents: a methoxy group at position 6 and a methyl group at position 4 of the quinazolinone ring.
  • Quinazolinones exhibit diverse biological activities, making this compound intriguing for further investigation.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzylamine with 2-methoxy-4-methylbenzoyl chloride.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., chloroform, dichloromethane) and acid catalysts (such as HCl or H2SO4).

      Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound using scalable synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: 6H-Quinazolin-5-one derivatives participate in various reactions, including

      Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly employed.

      Major Products: These reactions yield derivatives with altered functional groups, impacting their biological properties.

  • Scientific Research Applications

      Chemistry: Researchers explore the compound’s reactivity, design analogs, and study structure-activity relationships.

      Biology: Investigations focus on its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.

      Medicine: Its pharmacological properties may lead to drug development.

      Industry: Applications in materials science or agrochemicals are areas of interest.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular proteins, enzymes, or receptors.

      Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.

      Further Research Needed: Detailed mechanistic studies are essential to unravel its precise mode of action.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., specific substituents, reactivity).

      Similar Compounds: Related compounds include other quinazolinones (e.g., gefitinib, erlotinib) used in cancer therapy.

    Properties

    Molecular Formula

    C18H17N5O2

    Molecular Weight

    335.4 g/mol

    IUPAC Name

    2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

    InChI

    InChI=1S/C18H17N5O2/c1-10-12-8-11(25-2)6-7-15(12)22-18(20-10)23-17-19-9-13-14(21-17)4-3-5-16(13)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23)

    InChI Key

    AMJGUTLXCQTWKW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CCCC4=O)OC

    Origin of Product

    United States

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